1-((Chloromethyl)sulfonyl)naphthalene
Overview
Description
1-((Chloromethyl)sulfonyl)naphthalene is an organic compound with the molecular formula C11H9ClO2S. It is known for its unique chemical properties and is used in various scientific and industrial applications. This compound is characterized by the presence of a chloromethyl group and a sulfonyl group attached to a naphthalene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((Chloromethyl)sulfonyl)naphthalene can be synthesized through several methods. One common approach involves the sulfonylation of 1-chloromethyl naphthalene. This process typically uses sulfonyl chloride reagents in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonylation reactions. The process may include steps such as purification through crystallization or distillation to achieve the desired product quality. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-((Chloromethyl)sulfonyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used under mild conditions.
Major Products Formed:
Scientific Research Applications
1-((Chloromethyl)sulfonyl)naphthalene has diverse applications in scientific research:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceutical agents due to its ability to form bioactive derivatives.
Materials Science: It is utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((Chloromethyl)sulfonyl)naphthalene involves its reactivity towards nucleophiles and oxidizing agents. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfonyl group enhances the compound’s stability and reactivity, facilitating various chemical transformations .
Comparison with Similar Compounds
1-(Chloromethyl)naphthalene: This compound lacks the sulfonyl group, making it less reactive in certain chemical reactions.
2-(Chloromethyl)naphthalene: Similar in structure but with the chloromethyl group positioned differently, affecting its reactivity and applications.
Uniqueness: 1-((Chloromethyl)sulfonyl)naphthalene is unique due to the presence of both chloromethyl and sulfonyl groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality makes it a valuable intermediate in the preparation of a wide range of chemical products .
Properties
IUPAC Name |
1-(chloromethylsulfonyl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c12-8-15(13,14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMLYFRREKIYDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471403 | |
Record name | 1-(Chloromethanesulfonyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87491-79-0 | |
Record name | 1-(Chloromethanesulfonyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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